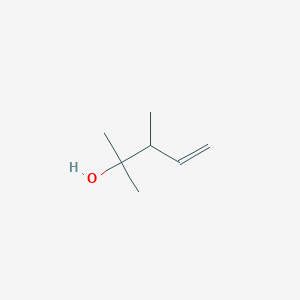

2,3-Dimethyl-4-penten-2-ol

Description

Properties

CAS No. |

19781-52-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-2,3-dimethylpent-3-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-5-6(2)7(3,4)8/h5,8H,1-4H3/b6-5+ |

InChI Key |

PGCNLWGJQKSWAP-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C(\C)/C(C)(C)O |

Canonical SMILES |

CC(C=C)C(C)(C)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-4-penten-2-ol

Executive Summary

This guide provides a comprehensive technical overview of 2,3-dimethyl-4-penten-2-ol (CAS No. 19781-52-3), a tertiary allylic alcohol of significant interest in synthetic organic chemistry. With a molecular formula of C7H14O, this compound possesses a unique structural architecture, featuring a sterically hindered tertiary alcohol functionality adjacent to a terminal double bond.[1] This arrangement, which also includes a stereocenter at the C3 position, makes it a valuable substrate for investigating complex reaction mechanisms, including regioselective and stereoselective transformations.[1] This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthesis protocol, and explores its characteristic reactivity, positioning it as a versatile building block for more complex molecular architectures.[1]

Physicochemical & Safety Profile

Accurate characterization begins with understanding the fundamental physical properties and safety considerations essential for laboratory handling.

Core Physicochemical Properties

The physical constants of this compound are summarized below. These properties are critical for its purification, handling, and use as a reagent in various reaction conditions.

| Property | Value | Source |

| CAS Registry Number | 19781-52-3 | [1][2][3] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Boiling Point | ~142.8 °C (at 760 mmHg) | [1] |

| Density | ~0.832 g/cm³ | [1] |

| Flash Point | 49.9 °C | [1] |

| InChIKey | PGCNLWGJQKSWAP-AATRIKPKSA-N | [2][3] |

Safety & Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1][2] Proper laboratory safety protocols must be strictly followed.

| Hazard Category | Information | Source |

| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |

| Hazard Statements | H302: Harmful if swallowed | [2] |

| Precautionary Measures | Keep away from heat, sparks, and open flames.[4][5] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][6] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5] | |

| Incompatible Materials | Strong oxidizing agents.[4] |

Spectroscopic Characterization

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and purity assessment.

Mass Spectrometry (Electron Ionization)

The EI-MS of this compound is characterized by specific fragmentation patterns. While the molecular ion peak (m/z = 114) may be of low abundance, the spectrum is dominated by fragments resulting from cleavage alpha to the oxygen atom.

-

Key Fragments:

-

m/z = 59 (Base Peak): This prominent peak arises from the cleavage between C2 and C3, forming the highly stable, resonance-stabilized oxonium ion, [(CH₃)₂C=OH]⁺. This is a characteristic fragmentation for tertiary alcohols containing a dimethylcarbinol moiety.[2]

-

m/z = 43: Attributed to the isopropyl cation, [CH(CH₃)₂]⁺, or the acetyl cation, [CH₃CO]⁺, from further fragmentation.[2]

-

m/z = 41: Corresponds to the allyl cation, [C₃H₅]⁺.[2]

-

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups present in the molecule. The condensed phase IR spectrum shows characteristic absorption bands.[7]

-

Characteristic Absorption Bands:

-

~3400 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.

-

~3080 cm⁻¹ (medium): =C-H stretching for the vinyl group.

-

~2970 cm⁻¹ (strong): C-H stretching of the methyl and methine groups.

-

~1640 cm⁻¹ (medium): C=C stretching of the terminal alkene.

-

~1150 cm⁻¹ (strong): C-O stretching vibration, typical for a tertiary alcohol.

-

~915 cm⁻¹ & ~1000 cm⁻¹ (strong): Out-of-plane C-H bending vibrations confirming the presence of a monosubstituted alkene (-CH=CH₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~5.8 ppm (1H, ddd): Vinyl proton (-CH=CH₂).

-

~5.1 ppm (2H, m): Terminal vinyl protons (=CH₂).

-

~2.5 ppm (1H, m): Methine proton at C3, coupled to the C3-methyl and the C4-vinyl proton.

-

~1.7 ppm (1H, s): Hydroxyl proton (-OH).

-

~1.2 ppm (6H, s): Two equivalent methyl groups at C2. Their equivalence and singlet nature are due to the absence of adjacent protons.

-

~1.0 ppm (3H, d): Methyl group at C3, appearing as a doublet due to coupling with the C3-proton.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~140 ppm: C4 (alkene, -CH=).

-

~115 ppm: C5 (alkene, =CH₂).

-

~75 ppm: C2 (quaternary carbon bearing the -OH group).

-

~50 ppm: C3 (methine carbon).

-

~25-30 ppm: C2 methyl carbons.

-

~15 ppm: C3 methyl carbon.

-

Synthesis Methodologies

The construction of a sterically hindered tertiary alcohol like this compound is most effectively achieved via nucleophilic addition to a ketone.

Principle of Synthesis: Grignard Reaction

The Grignard reaction is the premier method for synthesizing this target molecule.[1] This organometallic reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone. For this specific synthesis, the logical disconnection points to vinylmagnesium bromide as the nucleophile and 3-methyl-2-butanone as the electrophilic ketone. The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of Grignard reagents in forming C-C bonds to create tertiary alcohols.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative lab-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Reagent Preparation: The flask is charged with 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: Vinylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) is added dropwise via the addition funnel at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates complete consumption of the ketone.

-

Workup: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by fractional distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Simplified mechanism of the Babler Oxidation.

Significance in Research & Development

This compound and related chiral tertiary allylic alcohols are more than just simple molecules; they are crucial building blocks in the synthesis of complex natural products and pharmaceuticals. [1][8]

-

Model Substrate: Its structure is ideal for studying the stereochemical outcomes of reactions involving allylic systems, such as catalytic asymmetric rearrangements. [9]* Synthetic Intermediate: The ability to transform both the alcohol and alkene functionalities allows for the stepwise construction of complex carbon skeletons. For example, the enone product from the Babler oxidation can undergo Michael additions, while the original alkene can be subjected to dihydroxylation or epoxidation to introduce new stereocenters.

-

Access to Chiral Motifs: Asymmetric synthesis strategies can produce enantioenriched forms of this alcohol, which are highly valuable precursors for chiral drug development. [8]The enantioselective synthesis of such tertiary alcohols remains a challenging but important goal in modern organic chemistry. [8]

References

-

This compound | CAS 19781-52-3. 1

-

This compound | C7H14O | CID 5365340. 2

-

This compound Mass Spectrum. 3

-

This compound IR Spectrum. 7

-

2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum. 10

-

This compound IR Spectrum Data. 11

-

This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis. 12

-

SAFETY DATA SHEET for 4-Penten-2-ol. 4

-

Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol. 6

-

SAFETY DATA SHEET. 5

-

Catalytic Enantioselective-[1][2]Wittig Rearrangement Breakthrough. 9

-

Synthesis of tertiary allylic alcohols employing the rearrangement products. 8

-

Babler oxidation. 13

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioengineer.org [bioengineer.org]

- 10. 2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Babler oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3-Dimethyl-4-penten-2-ol: Synthesis, Spectral Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2,3-dimethyl-4-penten-2-ol (CAS No. 19781-52-3), a tertiary allylic alcohol with significant potential in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed spectral analysis, and explores its potential biological relevance and safety considerations.

Introduction

This compound is a fascinating molecule characterized by a sterically hindered tertiary alcohol functionality positioned adjacent to a terminal double bond.[1] This unique structural arrangement imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. Its potential applications span from fundamental studies in reaction mechanisms to the development of novel bioactive compounds. This guide aims to provide a thorough understanding of this compound, grounded in established scientific principles and experimental data.

Physicochemical Properties and Identification

A clear identification of this compound is paramount for any research endeavor. The Chemical Abstracts Service (CAS) has assigned the number 19781-52-3 to this compound.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19781-52-3 | [1][2][3] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 142.8 °C at 760 mmHg | [1] |

| Density | 0.832 g/cm³ | [1] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a ketone.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-methyl-3-buten-2-one and methylmagnesium bromide.

Materials:

-

3-Methyl-3-buten-2-one

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with a solution of 3-methyl-3-buten-2-one in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Control the rate of addition to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic solvent, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

-

Slow Addition and Cooling: The Grignard reaction is highly exothermic. Slow addition of the reagent and cooling of the reaction mixture are crucial to control the reaction rate and prevent side reactions.

-

Saturated Ammonium Chloride Quench: This provides a mildly acidic workup that is sufficient to hydrolyze the alkoxide without causing acid-catalyzed dehydration of the tertiary alcohol product.

Synthesis Workflow Diagram

Caption: Grignard synthesis of this compound.

Spectral Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook provides a mass spectrum for this compound.[2] The molecular ion peak (M+) is expected at m/z 114, corresponding to the molecular formula C₇H₁₄O.

Infrared (IR) Spectroscopy

The infrared spectrum is crucial for identifying the functional groups present in the molecule. The NIST WebBook also provides an IR spectrum for this compound.[2] Key expected absorptions include:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (alkene): A sharp absorption just above 3000 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

-

C=C stretch: An absorption in the region of 1640-1680 cm⁻¹.

-

C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

-OH proton: A singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 1-5 ppm.

-

Vinyl protons (=CH₂): Two signals, likely appearing as doublets of doublets in the region of 4.8-5.2 ppm.

-

Vinyl proton (=CH-): A multiplet in the region of 5.5-6.0 ppm.

-

Allylic proton (-CH-): A multiplet, likely a quartet or more complex, in the region of 2.2-2.6 ppm.

-

Methyl protons (-C(OH)(CH₃)₂): Two singlets, each integrating to 3 protons, in the region of 1.1-1.3 ppm.

-

Methyl proton (-CH(CH₃)-): A doublet in the region of 0.9-1.1 ppm.

Predicted ¹³C NMR Spectrum:

-

Quaternary carbon (-C(OH)-): In the region of 70-80 ppm.

-

Vinyl carbon (=CH₂): In the region of 110-120 ppm.

-

Vinyl carbon (=CH-): In the region of 135-145 ppm.

-

Allylic carbon (-CH-): In the region of 40-50 ppm.

-

Methyl carbons (-C(OH)(CH₃)₂): Two signals in the region of 25-35 ppm.

-

Methyl carbon (-CH(CH₃)-): In the region of 15-25 ppm.

Table 2: Summary of Key Spectral Data for this compound

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (EI) | Molecular ion (M+) at m/z 114 |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹) |

| ¹H NMR (Predicted) | Signals for vinyl, allylic, methyl, and hydroxyl protons |

| ¹³C NMR (Predicted) | Signals for quaternary, vinyl, allylic, and methyl carbons |

Potential Biological Significance and Safety

While specific biological activity data for this compound is limited, the class of allylic alcohols is known to exhibit a range of biological effects. Some naturally occurring allylic compounds have demonstrated anticancer and antimicrobial properties.[4] However, it is also important to note that some allylic compounds can exhibit toxicity. For instance, allyl alcohol itself is known to be hepatotoxic, with its toxicity attributed to its metabolic oxidation to the highly reactive aldehyde, acrolein.[5][6]

Given its structure, this compound could potentially undergo metabolic transformations in biological systems. A plausible metabolic pathway would involve oxidation of the alcohol to a ketone or further metabolism of the double bond.

Potential Metabolic Pathway

Caption: A potential metabolic pathway for this compound.

Safety Precautions:

Due to the general reactivity of allylic alcohols and the lack of specific toxicological data for this compound, it is imperative to handle this compound with appropriate safety measures. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[1] According to aggregated GHS information, this compound is harmful if swallowed.[7]

Conclusion

This compound is a versatile tertiary allylic alcohol with significant potential as a building block in organic synthesis. Its preparation via the Grignard reaction is a robust and well-established method. While comprehensive experimental NMR data is not widely available, its structure can be confidently assigned based on mass spectrometry, infrared spectroscopy, and predicted NMR spectra. Further research into the biological activities and toxicological profile of this compound is warranted to fully understand its potential applications and associated risks. This guide provides a solid foundation for researchers and scientists to confidently work with and explore the chemistry of this compound.

References

-

This compound | C7H14O | CID 5365340 - PubChem. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC - PubMed Central. [Link]

-

The Protective Effect of Pollen Extracts against Allyl Alcohol Damage of the Liver. [Link]

-

Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. [Link]

-

This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

This compound - the NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graminex.com [graminex.com]

- 6. Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-penten-2-ol via Grignard Reaction

Foreword: The Strategic Value of Tertiary Allylic Alcohols

In the landscape of modern organic synthesis, the strategic construction of sterically hindered and functionally rich molecules is paramount. Tertiary allylic alcohols, such as 2,3-dimethyl-4-penten-2-ol, represent a class of valuable synthetic intermediates.[1] Their unique structural motif, featuring a quaternary carbinol center adjacent to a vinyl group, offers a versatile platform for a variety of subsequent transformations. These include stereoselective epoxidations, olefin metathesis, and sigmatropic rearrangements, making them crucial building blocks in the synthesis of complex natural products and active pharmaceutical ingredients. This guide provides a comprehensive technical overview of a robust and reliable method for the synthesis of this compound: the Grignard reaction.

I. The Grignard Reaction: A Cornerstone of Carbon-Carbon Bond Formation

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[3]

Reaction Principle: Nucleophilic Addition to a Carbonyl

The synthesis of this compound is achieved through the reaction of vinylmagnesium bromide with 3-methyl-2-butanone. The core of this transformation lies in the nucleophilic character of the vinyl Grignard reagent, which attacks the electrophilic carbonyl carbon of the ketone. The carbon-magnesium bond in vinylmagnesium bromide is highly polarized, rendering the vinyl carbon nucleophilic. This nucleophile readily adds to the carbonyl group of 3-methyl-2-butanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary allylic alcohol.

Mechanism of the Grignard Reaction

The generally accepted mechanism for the Grignard reaction with a ketone proceeds through a nucleophilic addition pathway. The key steps are as follows:

-

Formation of the Grignard Reagent: While in this protocol we utilize a commercially available solution, the Grignard reagent itself is formed by the reaction of an organic halide (in this case, vinyl bromide) with magnesium metal in an ethereal solvent.

-

Nucleophilic Attack: The nucleophilic carbon of the vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone. This step is often envisioned as proceeding through a six-membered ring transition state, involving the magnesium atom coordinating with the carbonyl oxygen.

-

Formation of the Alkoxide Intermediate: The nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final alcohol product and magnesium salts.

Figure 1: A simplified workflow of the Grignard reaction for the synthesis of this compound.

II. Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale. Strict adherence to anhydrous conditions is critical for the success of this reaction.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methyl-2-butanone | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |

| Vinylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |

| Saturated aq. NH4Cl | Reagent | Fisher Scientific | For quenching the reaction. |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |

| Magnesium sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying the organic phase. |

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Addition funnel, flame-dried

-

Reflux condenser, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) inlet and bubbler

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Detailed Procedure

1. Reaction Setup:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing addition funnel fitted with a septum.

-

Maintain a positive pressure of argon or nitrogen throughout the reaction.

-

To the flask, add 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous THF (approximately 2 M concentration).

2. Grignard Reagent Addition:

-

Cool the flask containing the ketone solution to 0 °C using an ice bath.

-

Via cannula or a dry syringe, transfer the vinylmagnesium bromide solution (1.0 M in THF, 1.1 eq) to the addition funnel.

-

Add the Grignard reagent dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. The causality behind this slow, cooled addition is to control the exothermic nature of the reaction and minimize potential side reactions.[2]

3. Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot of the reaction mixture.

4. Reaction Quench:

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This is a safer and milder alternative to using strong acids, which can potentially cause side reactions with the allylic alcohol product.

-

Continue adding the quenching solution until the vigorous reaction ceases and two distinct layers are observed.

5. Work-up and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

-

The crude product is a colorless to pale yellow oil. Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. The reduced pressure is necessary to avoid potential decomposition of the tertiary allylic alcohol at its atmospheric boiling point.

III. Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H14O | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Boiling Point | ~142.8 °C at 760 mmHg | [5] |

| Density | ~0.832 g/cm³ | [5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol, with the broadening due to hydrogen bonding. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretch of the vinyl group. The C-O stretch for a tertiary alcohol is typically observed in the 1100-1200 cm⁻¹ region.[6]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: As of the writing of this guide, a publicly available, fully assigned experimental NMR spectrum for this compound is not readily accessible. However, based on established principles of NMR spectroscopy and analysis of similar structures, the following signals are predicted:

-

Predicted ¹H NMR (in CDCl₃):

-

δ ~5.8-6.0 ppm (1H, dd): Vinyl proton on C4, coupled to the terminal vinyl protons.

-

δ ~4.9-5.2 ppm (2H, m): Terminal vinyl protons on C5.

-

δ ~2.2-2.4 ppm (1H, m): Methine proton on C3.

-

δ ~1.5-1.7 ppm (1H, s): Hydroxyl proton (this signal can be broad and its position is variable).

-

δ ~1.1-1.3 ppm (6H, s): Two methyl groups on C2.

-

δ ~0.9-1.1 ppm (3H, d): Methyl group on C3.

-

-

Predicted ¹³C NMR (in CDCl₃):

-

δ ~140-145 ppm: Vinyl carbon C4.

-

δ ~110-115 ppm: Terminal vinyl carbon C5.

-

δ ~70-75 ppm: Quaternary carbon C2.

-

δ ~45-50 ppm: Methine carbon C3.

-

δ ~25-30 ppm: Methyl carbons on C2.

-

δ ~15-20 ppm: Methyl carbon on C3.

-

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).[7]

IV. Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Grignard Reagent (Vinylmagnesium Bromide): This reagent is highly flammable and reacts violently with water and protic solvents. It should always be handled under an inert atmosphere in a well-ventilated fume hood.[8]

-

3-Methyl-2-butanone: This ketone is a highly flammable liquid and vapor.[4] It is also an irritant to the eyes, skin, and respiratory tract.[6]

-

Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage. Always use from a freshly opened container or after testing for and removing peroxides.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

V. Troubleshooting and Field-Proven Insights

As with any chemical synthesis, challenges can arise. Below are some common issues and their solutions based on field experience.

| Problem | Probable Cause | Solution |

| Reaction fails to initiate or proceeds with low yield. | Presence of moisture in glassware, solvents, or starting materials. | Flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents. Ensure the ketone is anhydrous. |

| Formation of significant byproducts. | Reaction temperature too high, leading to side reactions like enolization. | Maintain a low reaction temperature (0-5 °C) during the Grignard addition. Add the Grignard reagent slowly and dropwise. |

| Difficulties in purification. | Product co-distills with impurities. | Use a fractional distillation column with a high number of theoretical plates. Ensure a slow and steady distillation rate. |

VI. Conclusion

The Grignard reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, high yields of the desired tertiary allylic alcohol can be achieved. The insights and detailed protocol provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this valuable chemical intermediate, paving the way for its application in the construction of more complex and medicinally relevant molecules.

References

-

ICSC. (n.d.). International Chemical Safety Cards: 3-METHYL-2-BUTANONE. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Retrieved from [Link]

-

Chemtalk. (n.d.). Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic isomerization of branched allylic alcohols. Retrieved from [Link]

-

EMBL-EBI. (n.d.). tertiary allylic alcohol (CHEBI:134397). Retrieved from [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard Reagents [chemed.chem.purdue.edu]

- 4. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to 2,3-Dimethyl-4-penten-2-ol for Advanced Research

Chemical Identity and Synonyms

2,3-Dimethyl-4-penten-2-ol is a valuable tertiary allylic alcohol in the field of chemical research and organic synthesis.[1] Its official IUPAC name is 2,3-dimethylpent-4-en-2-ol . This compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,3-dimethylpent-4-en-2-ol |

| Synonyms | (E)-2,3-dimethylpent-3-en-2-ol, NSC 91499[2] |

| CAS Number | 19781-52-3[1][2][3] |

| Molecular Formula | C₇H₁₄O[2][3] |

| Molecular Weight | 114.19 g/mol [2] |

| InChI Key | PGCNLWGJQKSWAP-AATRIKPKSA-N[3] |

The structure of this compound features a pentene backbone with a hydroxyl group and a methyl group at the second carbon, and another methyl group at the third carbon. This arrangement results in a sterically hindered tertiary alcohol adjacent to a vinyl group, which dictates its unique reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 142.8 °C at 760 mmHg | [1] |

| Density | 0.832 g/cm³ | [1] |

| Flash Point | 49.9 °C | [1] |

| Refractive Index | Not available | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Spectroscopic Characterization

Spectroscopic data is critical for the verification of the synthesis and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol functional group. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretching of the alkene.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can be accessed through the NIST WebBook.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental spectrum for this compound is not readily found, predicted ¹H and ¹³C NMR data can serve as a useful reference. The proton NMR would be expected to show signals for the vinyl protons, the methine proton, and the various methyl groups. The carbon NMR would show distinct signals for the quaternary alcohol carbon, the carbons of the double bond, and the methyl carbons.

Synthesis of this compound

The most common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from 3-methyl-3-buten-2-one and a methyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

3-Methyl-3-buten-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine.

-

Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide/bromide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-methyl-3-buten-2-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanisms

The dual functionality of a tertiary alcohol and a vinyl group in this compound allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Formation of Halogenated Derivatives

The hydroxyl group can be substituted with a halogen, such as chlorine, to form the corresponding alkyl halide. This transformation can be achieved using various chlorinating agents. The reaction mechanism for tertiary alcohols typically proceeds through an Sₙ1 pathway, involving the formation of a stable tertiary carbocation intermediate.

Caption: Sₙ1 mechanism for the halogenation of this compound.

Acid-Catalyzed Dehydration

Under acidic conditions and heat, this compound can undergo dehydration to form dienes. The mechanism is typically an E1 elimination, proceeding through the same tertiary carbocation intermediate as in the Sₙ1 reaction. The regioselectivity of the elimination will depend on the stability of the resulting alkenes (Zaitsev's rule).

Applications in Drug Development and Research

Tertiary alcohols are increasingly utilized in medicinal chemistry to enhance the metabolic stability of drug candidates. Unlike primary and secondary alcohols, the tertiary carbinol carbon is not susceptible to oxidation, a common metabolic pathway. This can lead to an improved pharmacokinetic profile.

The allylic nature of this compound provides a reactive handle for further molecular elaboration, making it a useful scaffold for the synthesis of complex molecules with potential biological activity. Its stereocenter also makes it a relevant substrate for studies in asymmetric synthesis.[1]

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2] It is essential to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

Sources

In-Depth Technical Guide: Reactivity of the Hydroxyl Group in 2,3-Dimethyl-4-penten-2-ol

Introduction

2,3-Dimethyl-4-penten-2-ol is a tertiary allylic alcohol with the chemical formula C7H14O.[1][2][3] This molecule presents a fascinating case study in chemical reactivity due to the interplay of its constituent functional groups: a sterically hindered tertiary hydroxyl group and a proximate carbon-carbon double bond (vinyl group).[1][4] This guide provides an in-depth exploration of the factors governing the reactivity of the hydroxyl group in this specific molecule, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The unique structural arrangement of this compound, with methyl groups at positions 2 and 3, creates significant steric hindrance around the tertiary alcohol.[1] This steric congestion profoundly influences the accessibility of the hydroxyl group to incoming reagents, often dictating the feasibility and outcome of reactions. Furthermore, the electronic effects of the adjacent vinyl group introduce additional layers of complexity, including the potential for allylic rearrangements and altered reactivity at both the hydroxyl group and the double bond.[4][5]

This guide will dissect the nuanced reactivity of this molecule, examining key transformations such as oxidation, esterification, etherification, and acid-catalyzed rearrangements. Through a detailed analysis of reaction mechanisms, supported by experimental protocols and data, we aim to provide a comprehensive resource for harnessing the synthetic potential of this compound.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| CAS Number | 19781-52-3 | [1][2][3] |

| Boiling Point | ~142.8°C at 760 mmHg | [1] |

| Density | ~0.832 g/cm³ | [1] |

The Interplay of Steric and Electronic Effects

The reactivity of the hydroxyl group in this compound is primarily dictated by a delicate balance between steric hindrance and electronic effects.

Steric Hindrance: A Dominant Factor

The presence of two methyl groups on the carbon bearing the hydroxyl group (C2) and an additional methyl group on the adjacent carbon (C3) creates a sterically crowded environment.[1] This steric bulk physically obstructs the approach of nucleophiles and other reagents to the hydroxyl group, significantly impacting reaction rates and, in some cases, preventing reactions that would otherwise be facile for less hindered alcohols.[6][7]

For instance, nucleophilic substitution reactions at the C2 position are generally disfavored due to the high activation energy required to overcome steric repulsion.[8] This steric shield is a critical consideration in designing synthetic routes involving this molecule.

Electronic Effects of the Vinyl Group

The vinyl group (–CH=CH2) at the C4 and C5 positions exerts a significant electronic influence on the adjacent hydroxyl group.[4] While the vinyl group is generally considered to be weakly electron-withdrawing, its π-system can participate in resonance and inductive effects that modulate the reactivity of the alcohol.

The proximity of the double bond can stabilize a potential carbocation intermediate at the C2 position through allylic resonance, which becomes particularly relevant in acid-catalyzed reactions. This electronic contribution can facilitate reactions that proceed through a carbocationic mechanism, such as dehydration and rearrangement.

Key Reactions of the Hydroxyl Group

Oxidation

The oxidation of tertiary alcohols is notoriously difficult under standard conditions because it requires the cleavage of a carbon-carbon bond.[9] Unlike primary and secondary alcohols, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group, making direct oxidation to a ketone or carboxylic acid impossible without skeletal rearrangement.

Under forcing acidic conditions, oxidation can proceed via dehydration to form an alkene, followed by oxidative cleavage of the double bond. However, this is a harsh and often unselective method.

Expected Outcome: Resistance to direct oxidation under mild conditions. Under strong oxidizing conditions with acid, a complex mixture of products resulting from dehydration and subsequent oxidation of the resulting alkenes is likely.

Esterification

Esterification of tertiary alcohols is often challenging due to steric hindrance.[10] The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is typically slow and low-yielding for tertiary alcohols.[11][12]

Mechanism of Fischer Esterification:

-

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The hydroxyl group of this compound attacks the activated carbonyl carbon. This step is significantly hindered by the bulky methyl groups.

-

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyls of the carboxylic acid.

-

Elimination of water: A molecule of water departs, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Alternative Esterification Protocol: To overcome the steric hindrance, more reactive acylating agents are required. A common and effective method is the use of an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine.

Step-by-Step Protocol for Acylation:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add an excess of pyridine to the solution. Pyridine acts as a catalyst and scavenges the HCl produced during the reaction.

-

Acylating Agent Addition: Slowly add the acid chloride (e.g., acetyl chloride) or acid anhydride to the cooled solution (0 °C).

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (to remove pyridine), then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting ester by column chromatography.

Etherification

Similar to esterification, the direct synthesis of ethers from this compound is hampered by steric hindrance. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is generally not feasible for producing ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination over substitution.

Acid-Catalyzed Etherification: An alternative is the acid-catalyzed reaction with another alcohol, though this is often plagued by competing dehydration of the tertiary alcohol.

Acid-Catalyzed Reactions: Dehydration and Rearrangement

The presence of the tertiary hydroxyl group makes this compound highly susceptible to acid-catalyzed dehydration.[13] Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water).[13]

Mechanism of Acid-Catalyzed Dehydration (E1):

-

Protonation: The hydroxyl group is protonated by the acid catalyst.

-

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a relatively stable tertiary carbocation at C2. This is the rate-determining step.

-

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.

Deprotonation can occur from C1 or C3, leading to a mixture of isomeric dienes. Due to the stability of the more substituted alkene (Zaitsev's rule), the formation of 2,3-dimethyl-1,3-pentadiene is generally favored.

Furthermore, the initially formed tertiary carbocation can undergo rearrangement to a more stable allylic carbocation, leading to a variety of rearranged products. Allylic rearrangements are common for allylic alcohols and can be promoted by various catalysts, including hot water.[14]

Conclusion

The reactivity of the hydroxyl group in this compound is a complex interplay of steric and electronic factors. The pronounced steric hindrance from the adjacent methyl groups significantly impedes reactions that require direct nucleophilic attack on the hydroxyl-bearing carbon, such as standard esterification and etherification procedures. Consequently, more reactive reagents and tailored reaction conditions are often necessary to achieve these transformations.

Conversely, the tertiary nature of the alcohol, coupled with the electronic influence of the neighboring vinyl group, renders the molecule highly susceptible to acid-catalyzed dehydration and rearrangement reactions that proceed through a stable carbocation intermediate. Understanding these competing pathways is crucial for controlling the outcome of reactions involving this versatile synthetic building block. This guide provides a foundational understanding for researchers and drug development professionals to strategically utilize the unique reactivity of this compound in the synthesis of complex molecular architectures.

References

-

Vinyl group - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound | C7H14O | CID 5365340 - PubChem. (n.d.). Retrieved from [Link]

-

Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Alcohol Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

-

Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

-

Radicals derived from acetaldehyde and vinyl alcohol - RSC Publishing. (n.d.). Retrieved from [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Predict the products of the controlled oxidation of 2-methylpentan-2-ol. (2016, July 18). Retrieved from [Link]

-

2,3-Dimethyl-4-penten-ol | C7H14O | CID 12579099 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au - ACS Publications. (n.d.). Retrieved from [Link]

-

Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides - ResearchGate. (n.d.). Retrieved from [Link]

-

Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides - ChemRxiv. (2021, October 19). Retrieved from [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved from [Link]

-

Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (2022, July 30). Retrieved from [Link]

-

Tandem arylation and regioselective allylic etherification of 2,3-allenol via Pd/B cooperative catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product - PubMed. (2014, May 2). Retrieved from [Link]

-

One‐pot three step oxidation of the 2,3‐dimethyl‐2‐butene at room... - ResearchGate. (n.d.). Retrieved from [Link]

-

Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? (2019, November 19). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Ester synthesis by esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic addition reactions of the alkene in 2,3-Dimethyl-4-penten-2-ol

An In-Depth Technical Guide to the Electrophilic Addition Reactions of the Alkene in 2,3-Dimethyl-4-penten-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions targeting the terminal alkene of this compound. This substrate, a tertiary allylic alcohol, presents a unique model for studying regioselectivity and the influence of adjacent functional groups on reaction pathways.[1] We will dissect the mechanistic underpinnings of hydrohalogenation, hydration (acid-catalyzed, oxymercuration-demercuration, and hydroboration-oxidation), and halogenation. The causality behind product formation, guided by principles such as Markovnikov's rule and steric hindrance, will be a central focus. Detailed, field-proven experimental protocols are provided to serve as a practical reference for laboratory application.

Introduction: The Substrate - this compound

This compound is a structurally intriguing molecule featuring two key functional groups: a tertiary alcohol and an unsymmetrically substituted terminal alkene.[1] This combination makes it a valuable substrate for investigating the principles of electrophilic addition.

-

The Alkene: As a nucleophile, the electron-rich pi bond of the C=C double bond is susceptible to attack by electrophiles.[2][3][4] Its terminal and unsymmetrical nature means that addition reactions will exhibit regioselectivity, governed by the stability of the resulting carbocation intermediate.

-

The Tertiary Allylic Alcohol: The hydroxyl group is located at an allylic position, adjacent to the double bond. While it may act as a spectator group in some reactions, its proximity can influence the reaction environment. Furthermore, the tertiary nature of the alcohol means it is prone to substitution reactions under acidic conditions.[5]

This guide will explore how various electrophilic reagents interact with the alkene moiety, leading to a diverse range of functionalized products.

Foundational Mechanism: Electrophilic Addition

Electrophilic addition is a fundamental reaction class for alkenes. The process is typically initiated by an electrophile (E⁺) attacking the nucleophilic double bond.[6][7] This breaks the pi (π) bond and forms a new sigma (σ) bond, resulting in a carbocation intermediate.[2][3] This intermediate is then rapidly attacked by a nucleophile (Nu⁻) to yield the final addition product.[2][3]

The rate-determining step is the formation of the carbocation intermediate.[2][8] Consequently, any factor that stabilizes this intermediate will increase the reaction rate.[2]

Figure 2: Hydrobromination of this compound.

The resulting major product is 4-Bromo-2,3-dimethyl-pentan-2-ol .

Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethyl-pentan-2-ol

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel to yield the pure 4-Bromo-2,3-dimethyl-pentan-2-ol.

Hydration of the Alkene: Pathways to Diols

The addition of water across the double bond converts the substrate into a diol. The regiochemical outcome is highly dependent on the chosen synthetic method.

Acid-Catalyzed Hydration (Markovnikov Addition)

In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds across the alkene according to Markovnikov's rule. [9][10]The mechanism is analogous to hydrohalogenation, involving the formation of the more stable secondary carbocation. [9]

-

Product: 2,3-Dimethyl-pentane-2,4-diol.

-

Caveat: A significant drawback of this method is the potential for carbocation rearrangements, although less likely in this specific substrate. [9][11]More critically, the acidic conditions can promote the dehydration of the tertiary alcohol, leading to diene formation and other side products.

Oxymercuration-Demercuration (Markovnikov Addition without Rearrangement)

This two-step method is a superior alternative for Markovnikov hydration, as it proceeds without the formation of a free carbocation, thus preventing rearrangements. [11][12]

-

Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, to form a cyclic mercurinium ion intermediate. [11][12][13]Water then attacks the more substituted carbon of this ring (anti-addition). [12][13]2. Demercuration: The C-Hg bond is reductively cleaved using sodium borohydride (NaBH₄). [12][13]

-

Product: 2,3-Dimethyl-pentane-2,4-diol.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

This powerful reaction provides complementary regioselectivity, yielding the anti-Markovnikov product. [14][15][16]

-

Hydroboration: Borane (BH₃), often as a THF complex, adds across the double bond in a concerted, syn-addition. [14][15][17]Boron, the electrophile, adds to the less sterically hindered terminal carbon (C5), while the hydride adds to the more substituted carbon (C4).

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution, replacing the C-B bond with a C-OH bond with retention of stereochemistry. [16]

-

Product: 2,3-Dimethyl-pentane-2,5-diol.

Figure 3: Comparative hydration pathways for this compound.

Summary of Hydration Outcomes

| Reaction Method | Reagents | Regioselectivity | Major Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 2,3-Dimethyl-pentane-2,4-diol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | 2,3-Dimethyl-pentane-2,4-diol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | 2,3-Dimethyl-pentane-2,5-diol |

Halogenation: Addition vs. Substitution

The reaction of this compound with halogens like Br₂ or Cl₂ can lead to different products depending on the reaction conditions.

Electrophilic Addition of Halogens

Under standard conditions (e.g., Br₂ in CCl₄), the halogen adds across the double bond to give a vicinal dihalide. The mechanism involves the formation of a cyclic halonium ion, which is then opened by the attack of a halide ion.

-

Product: 4,5-Dibromo-2,3-dimethyl-pentan-2-ol.

Allylic Halogenation (Radical Substitution)

If the reaction is performed with a low concentration of the halogen in the presence of a radical initiator (e.g., UV light or a peroxide), or by using N-bromosuccinimide (NBS), a substitution reaction occurs at the allylic position (C3) instead of addition. [18][19]This is because the allylic C-H bond is weaker and its cleavage leads to a resonance-stabilized allylic radical. [19]

-

Product: 3-Bromo-2,3-dimethyl-4-penten-2-ol. This reaction creates a new stereocenter and maintains the double bond.

Conclusion

This compound serves as an exemplary substrate for demonstrating the core principles of electrophilic addition reactions. The regiochemical outcomes are predictably controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of various functionalized derivatives. By understanding the underlying mechanisms—carbocation stability for Markovnikov additions, steric control for hydroboration, and intermediate stabilization for oxymercuration—researchers can effectively manipulate this versatile building block for applications in synthesis and drug development.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. ncert.nic.in [ncert.nic.in]

- 6. byjus.com [byjus.com]

- 7. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 18. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]

- 19. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 2,3-Dimethyl-4-penten-2-ol: Synthesis, Reactivity, and Application

Introduction: Unveiling a Versatile Tertiary Allylic Alcohol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,3-Dimethyl-4-penten-2-ol (CAS No. 19781-52-3) emerges as a compound of significant interest.[1] This molecule, a tertiary allylic alcohol, is characterized by a unique structural arrangement: a sterically hindered hydroxyl group positioned adjacent to a terminal double bond.[1] This dual functionality—a nucleophilic alcohol and an electrophilic alkene—provides a rich platform for a diverse array of chemical transformations, making it an invaluable precursor for pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of its synthesis, core reactivity, and practical application, grounded in established chemical principles and validated protocols.

The inherent value of this compound lies in the distinct reactivity of its two functional groups. The tertiary alcohol can participate in substitutions and rearrangements, while the vinyl group is amenable to a wide range of addition and oxidation reactions. The steric hindrance provided by the gem-dimethyl and adjacent methyl groups plays a crucial role in directing the stereochemical and regiochemical outcomes of these reactions, offering chemists a powerful tool for precise molecular engineering.[1]

| Property | Value | Source |

| CAS Number | 19781-52-3 | [1][3] |

| Molecular Formula | C₇H₁₄O | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [1][4] |

| Boiling Point | ~142.8 °C at 760 mmHg | [1] |

| Density | ~0.832 g/cm³ | [1] |

| SMILES | CC(C=C)C(C)(C)O | [5] |

Core Synthesis: The Grignard Approach

The most direct and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1] This venerable organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone or aldehyde.[6] The choice of the Grignard reagent and the carbonyl compound determines the final structure. For this compound, a logical and efficient pathway involves the reaction of isopropylmagnesium bromide with methyl vinyl ketone.

The causality behind this choice is rooted in retrosynthetic analysis. Cleaving the C2-C3 bond reveals an isopropyl nucleophile (from isopropylmagnesium bromide) and a methyl vinyl ketone electrophile. The Grignard reagent, prepared from isopropyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent source of carbanions.[6] The anhydrous conditions are critical, as Grignard reagents are strongly basic and will be quenched by any protic source, such as water.[7] The subsequent nucleophilic attack on the carbonyl carbon of methyl vinyl ketone, followed by an acidic workup to protonate the resulting alkoxide, yields the target tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Cover with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

-

Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of the starting ketone.

-

Quenching and Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide and precipitates magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo selective transformations at either the alkene or the alcohol functional group.

Electrophilic Addition to the Alkene: Oxymercuration-Demercuration

While acid-catalyzed hydration of an alkene is a standard method for producing alcohols, it proceeds through a carbocation intermediate, making it susceptible to molecular rearrangements.[8] A superior method for the Markovnikov hydration of alkenes that circumvents this issue is the oxymercuration-demercuration reaction.[8][9] When applied to this compound, this reaction selectively hydrates the double bond to produce the corresponding diol, 2,3-dimethylpentane-2,4-diol.

The reaction proceeds in two steps.[10] First, the alkene attacks mercuric acetate, forming a cyclic mercurinium ion intermediate.[11][12] This three-membered ring prevents rearrangements. Water then acts as a nucleophile, attacking the more substituted carbon of the double bond (C4), following Markovnikov's rule, to open the ring.[10] The second step, demercuration, involves the reduction of the C-Hg bond with sodium borohydride (NaBH₄), replacing the mercury group with a hydrogen atom.[9]

Experimental Protocol: Oxymercuration-Demercuration

-

Oxymercuration: To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add mercuric acetate, Hg(OAc)₂ (1.1 eq). Stir the mixture at room temperature for 1-2 hours, or until the starting alkene is consumed (monitored by TLC).

-

Demercuration: To the reaction mixture, add an aqueous solution of sodium hydroxide (3 M), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq) at 0 °C.

-

Work-up: Stir for 1 hour, then allow the mixture to settle. A precipitate of metallic mercury will form. Decant the supernatant liquid.

-

Extraction and Purification: Saturate the aqueous layer with solid potassium carbonate and extract with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting diol can be purified by column chromatography or distillation.

Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation

One of the most powerful applications of allylic alcohols in synthesis is the Sharpless-Katsuki asymmetric epoxidation.[13] This Nobel Prize-winning reaction provides a highly reliable and predictable method for converting prochiral allylic alcohols into enantioenriched 2,3-epoxyalcohols.[14] These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to generate a wide range of functionalized, stereodefined products.[13]

The reaction's success hinges on a catalytic system composed of titanium tetra(isopropoxide) [Ti(Oi-Pr)₄] and a chiral diethyl tartrate (DET) ligand.[15] This combination forms a chiral catalyst in situ that coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[14][16] The chirality of the tartrate ligand dictates the facial selectivity of the epoxidation. A simple mnemonic predicts the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom-right corner, (+)-DET delivers the epoxide oxygen from the bottom face, while (-)-DET delivers it from the top face.[14][17]

Experimental Protocol: Sharpless Asymmetric Epoxidation

-

Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve powdered 3Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to -20 °C.

-

Ligand and Titanium Addition: Add L-(+)-diethyl tartrate ((+)-DET, 6 mol%) followed by titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 5 mol%). Stir the mixture for 30 minutes at -20 °C.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the catalyst mixture.

-

Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 2.0 eq) dropwise, keeping the internal temperature below -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite to remove titanium salts.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting chiral epoxide can be purified via flash column chromatography.

Acid-Catalyzed Rearrangements

Tertiary alcohols, particularly allylic ones, are prone to acid-catalyzed rearrangements.[18] Upon protonation of the hydroxyl group by a strong acid, water is eliminated to form a carbocation. In the case of this compound, this generates a tertiary, resonance-stabilized allylic carbocation. This intermediate can then undergo several transformations, including deprotonation to form a conjugated diene (e.g., 2,3-dimethyl-1,3-pentadiene) or rearrangement via hydride or methyl shifts to form more stable carbocations, leading to a mixture of isomeric products.[19][20] The precise product distribution is highly dependent on the reaction conditions, such as the acid strength and temperature. This reactivity, while potentially leading to complex mixtures, can also be harnessed to synthesize valuable dienes for applications like Diels-Alder reactions.

Conclusion

This compound stands as a testament to the power of functional group interplay in synthetic design. Its identity as a sterically-defined tertiary allylic alcohol provides access to a wealth of transformations. Through Grignard synthesis, it is readily accessible. Its alkene moiety can be functionalized with high regioselectivity using methods like oxymercuration, while the allylic alcohol functionality serves as an ideal substrate for one of modern chemistry's most powerful asymmetric reactions, the Sharpless epoxidation. For researchers and drug development professionals, a thorough understanding of the reactivity of this building block opens doors to the efficient and stereocontrolled synthesis of complex, high-value molecules.

References

-

Catalytic Enantioselective -Wittig Rearrangement Breakthrough - Bioengineer.org . [Link]

-

Synthesis of tertiary allylic alcohols employing the rearrangement products. - ResearchGate . [Link]

-

This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . [Link]

-

This compound - the NIST WebBook . [Link]

-

Sharpless epoxidation - Wikipedia . [Link]

-

Product Class 5: Allylic Alcohols - Science of Synthesis . [Link]

-